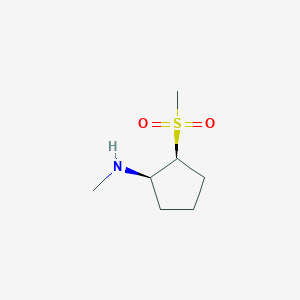

Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

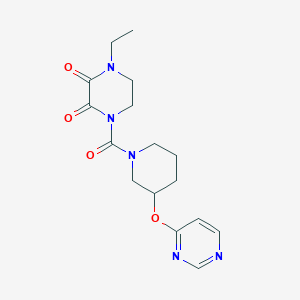

Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine, also known as RS-56532, is a chemical compound that belongs to the class of cyclopentane derivatives. It is a potent and selective inhibitor of the neurotransmitter serotonin (5-HT) reuptake, which makes it a promising candidate for the treatment of various psychiatric disorders.

Aplicaciones Científicas De Investigación

Polymer-Supported Quenching Reagents for Parallel Purification

- Application : The compound is used in polymer-supported derivatives for quenching excess reactants and removing impurities in solution-phase, parallel syntheses of various compounds. This method offers a rapid and efficient purification alternative in combinatorial chemistry (R. J. C. and J. C. Hodges, 1997).

Reactions with Sulfhydryl Reagents

- Application : The compound has been observed to react with sulfhydryl reagents like methyl methanesulfonothioate (MMTS), indicating the potential for interaction with amino groups. This reaction is important for understanding chemical properties and reactions in biological and chemical systems (R. Kluger & W. Tsui, 1980).

Design and Synthesis of N[sub 2]S[sub 2] Ligand System

- Application : The synthesis of this compound involved creating a novel N[sub 2]S[sub 2] ligand system, useful in forming Re(V) oxo and [sup 99]Tc(V) oxo complexes. Such complexes have potential applications in radiopharmaceuticals and diagnostic imaging (J. O’Neil, S. R. Wilson, J. Katzenellenbogen, 1994).

Asymmetric Cyclopropanations

- Application : This compound has been used in rhodium-catalyzed asymmetric cyclopropanation reactions. The method is highly diastereoselective and enantioselective, important for synthesizing functionalized cyclopropanes, which are valuable in various chemical and pharmaceutical applications (H. Davies, P. R. Bruzinski, D. H. Lake, A. N. Kong, M. J. Fall, 1996).

Tertiary Sulfonamide Nitrogen-to-Metal Bonds

- Application : The compound is involved in forming rare tertiary sulfonamide nitrogen-to-metal bonds. These bonds are significant in developing robust and hydrophilic N(CH2Z)2 chelate frameworks, which can be used in the development of radiopharmaceuticals (P. Abhayawardhana, P. Marzilli, F. Fronczek, L. Marzilli, 2014).

Direct N-monomethylation of Aromatic Primary Amines

- Application : This compound plays a role in the direct N-monomethylation of aromatic primary amines using methanol. The method is environmentally friendly and efficient, significant in organic synthesis and pharmaceuticals (Feng Li, Jianjiang Xie, Haixia Shan, Chunlou Sun, Lin Chen, 2012).

Propiedades

IUPAC Name |

(1R,2S)-N-methyl-2-methylsulfonylcyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-8-6-4-3-5-7(6)11(2,9)10/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKMTUPGLFXONW-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC1S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCC[C@@H]1S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2730529.png)

![[4-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]piperazin-1-yl]-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanone](/img/structure/B2730535.png)

![2-((2-fluorobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2730536.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2730538.png)

![3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2730539.png)

![1-[3-(3-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2730542.png)

![3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2730547.png)

![1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2730548.png)